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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridine

Cat. No.: B107189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
spectroscopic characterization, synthesis protocols, and key applications of 2-Bromo-5-
iodopyridine. This versatile heterocyclic building block is a crucial intermediate in the
synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties

2-Bromo-5-iodopyridine is a white to off-white solid powder at room temperature.[1][2][3] It is
sensitive to light and should be stored accordingly in a cool, dark, and dry place.[4][5][6] Its key
physical and chemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 73290-22-9 [11[7][8]

Molecular Formula CsHsBriN (110718191

Molecular Weight 283.89 g/mol [L1107181191
White to off-white solid

Appearance [1112][4]
powder/crystal

Melting Point 121-123 °C [O][10][11]

Density ~2.3 g/cm3 [1]

N Soluble in DMSO, DMF,

Solubility [11[3]
CHzCl2, EtOAc, MeOH, EtOH

Poor solubility in water [1][3]111]

pKa (Predicted) -1.23+0.10 [4]

Refractive Index (Predicted) 1.666 [4][12]

Vapor Pressure

0.00714 mmHg at 25°C

[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-5-

iodopyridine. While specific datasets can vary by instrument and solvent, the expected

spectral characteristics are described below.
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Technique

Availability

Expected Characteristics

1H NMR

Spectrum available[13][14]

Three signals in the aromatic
region (approx. 7.0-9.0 ppm).
Due to the electronegativity of
the nitrogen and halogen
substituents, the proton
adjacent to the nitrogen (H-6)
is expected to be the most
deshielded (highest ppm). The
other two protons (H-3 and H-
4) will appear as doublets or
doublets of doublets, with
coupling constants typical for

pyridyl systems.

13C NMR

Data mentioned[13]

Five signals are expected in
the aromatic region. The
carbon atom attached to the
nitrogen (C-2) and the carbon
attached to iodine (C-5) will be
significantly influenced by the
substituents. Pyridine C-2
carbons typically appear
around 150 ppm.[15]

Infrared (IR)

Spectra available[1]

The spectrum will be
dominated by aromatic C-H
stretching vibrations above
3000 cm~* and aromatic ring
C=C and C=N stretching
vibrations in the 1600-1400
cm~1 region.[16] C-Br and C-I
stretching vibrations will
appear in the fingerprint region
(<1000 cm™1).

Mass Spec. (MS)

Spectrum available[13]

The molecular ion peak (M*)

will be observed at m/z = 283
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and 285, reflecting the isotopic
pattern of bromine ("°Br and
81Br in a ~1:1 ratio).[17]
Common fragmentation would
involve the loss of the halogen
atoms (Br or 1) or the entire
pyridine ring fragmentation.[18]
[19]

Experimental Protocols
Synthesis Protocols

Two common laboratory-scale synthesis methods for 2-Bromo-5-iodopyridine are outlined
below.

Method 1: From 2-Amino-5-iodopyridine (Sandmeyer-type Reaction)

This protocol involves the diazotization of an amino group, followed by its substitution with a
bromide.

Materials:

2-Amino-5-iodopyridine

e Bromine (Brz)

e 48% aqueous hydrobromic acid (HBr)

e Sodium nitrite (NaNO2)

e Sodium hydroxide (NaOH)

e Dichloromethane (CH2Cl2)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e |ce bath
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Procedure:

e Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous HBr (10 mL) in a flask
cooled with an ice bath.[10]

e Slowly add bromine (3 mL) dropwise to the mixture, maintaining a low temperature.[10]

e Add a solution of sodium nitrite (3.4 g in 5 mL of water) dropwise, ensuring the reaction
temperature does not exceed 15 °C.[10]

 After the addition is complete, carefully add a solution of sodium hydroxide (16 g in 40 mL of
water). A brown solid should precipitate.[10]

o Extract the product from the reaction mixture with dichloromethane (50 mL).[10]
o Combine the organic phases, wash with water and then with saturated brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the final product. A typical yield is around 78%.[10]

.........................................

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-Bromo-5-iodopyridine from 2-Amino-5-iodopyridine.
Method 2: From 2,5-Dibromopyridine (Halogen Exchange)
This method utilizes regioselective lithiation followed by quenching with iodine.

Materials:
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e 2,5-Dibromopyridine

e n-Butyllithium (n-BuLi) in hexanes

e lodine (I2)

e Anhydrous tetrahydrofuran (THF) or diethyl ether

e Sodium thiosulfate (Na2S20s3) solution

e Dry ice/acetone bath

Procedure:

Dissolve 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon).
e Cool the solution to -78 °C using a dry ice/acetone bath.[1]

e Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. The reaction exhibits high
regioselectivity, with lithium-halogen exchange occurring preferentially at the 5-position.[1]

 After stirring at -78 °C, add a solution of iodine in anhydrous THF.
» Allow the reaction to warm to room temperature.

e Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to
consume any unreacted iodine.[1]

o Perform a standard aqueous workup and extract the product with an organic solvent (e.g.,
ethyl acetate).

e Dry the organic layer, concentrate, and purify the crude product, typically by column
chromatography or recrystallization.

Key Applications in Research & Drug Development

2-Bromo-5-iodopyridine serves as a pivotal building block in organic synthesis due to its two
distinct halogen atoms, which can be functionalized selectively. The C-I bond is more reactive
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towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond,
allowing for sequential modifications.

Primary Applications:

e Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Sonogashira cross-
coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 5-position.[1] The
remaining bromide at the 2-position can then be used for a subsequent coupling reaction.

» Medicinal Chemistry: It is a key intermediate for the synthesis of complex molecules with
therapeutic potential. Notably, it is used in the development of non-nucleoside adenosine
kinase inhibitors and tyrosine kinase inhibitors, which are targets in cancer chemotherapy.
[13][20][21]

o Materials Science: The rigid pyridine core and its ability to be readily functionalized make it a
valuable precursor for creating fluorescent compounds and organic electronic materials.[13]

| 2-Bromo-5-iodopyridine

selectively at
C5-lodine

Key Reacvions

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

Sonogashira Coupling
(Alkyne, Pd/Cu cat.)

Buchwald-Hartwig
(Amine, Pd cat.)

Functional Materials

Target Molecules

Kinase Inhibitors = Fluorescent Probes =

Click to download full resolution via product page

Caption: Applications of 2-Bromo-5-iodopyridine in synthesis.
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General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for the palladium-catalyzed coupling of 2-Bromo-5-
iodopyridine with an arylboronic acid at the 5-position.

Materials:

2-Bromo-5-iodopyridine (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Cs2C0s3, KsPOa4, 2-3 equiv)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodopyridine, the
arylboronic acid, the palladium catalyst, and the base.[22]

o Add the degassed solvent system (e.g., dioxane/water 4:1).[22]

o Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC
or LC-MS.[7][22]

e Upon completion, cool the mixture to room temperature.
 Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

e Dry the organic layer, concentrate, and purify the product by column chromatography on
silica gel.
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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling
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2-Bromo-5-iodopyridine is considered hazardous and requires careful handling in a
laboratory setting.[5]

e Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes
serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[9]
[12]

» Signal Word: Danger / Warning.[9][12]

e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles
with side shields, and a lab coat.[4] Use a dust mask or handle in a fume hood to avoid
inhaling dust.[5][9]

e Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5][6]
Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The
compound is light-sensitive and should be protected from light.[6] Keep away from strong
oxidizing agents and strong bases.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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